BZ-Gly-phe-arg-OH
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Overview
Description
BZ-Gly-phe-arg-OH, also known as benzoyl-glycyl-phenylalanyl-arginine, is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly significant in the study of proteolytic enzymes, which are enzymes that break down proteins by hydrolyzing peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BZ-Gly-phe-arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BZ-Gly-phe-arg-OH undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis is the most common reaction, where the peptide bond is cleaved by proteolytic enzymes, resulting in the formation of smaller peptide fragments or individual amino acids .
Common Reagents and Conditions
Hydrolysis: Catalyzed by proteolytic enzymes such as trypsin and chymotrypsin under physiological conditions (pH 7.4, 37°C).
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide (H₂O₂) under controlled conditions.
Reduction: Typically involves reducing agents such as dithiothreitol (DTT) to break disulfide bonds within the peptide.
Major Products Formed
The primary products formed from the hydrolysis of this compound are smaller peptide fragments and free amino acids, which can be further analyzed using techniques like mass spectrometry .
Scientific Research Applications
BZ-Gly-phe-arg-OH is widely used in scientific research, particularly in the fields of biochemistry, molecular biology, and medicine. Its applications include:
Enzyme Kinetics: Used as a substrate to study the activity and specificity of proteolytic enzymes.
Drug Development: Employed in screening assays to identify potential inhibitors of proteolytic enzymes, which are targets for therapeutic intervention in diseases such as cancer and inflammation.
Diagnostic Tools: Utilized in diagnostic assays to measure enzyme activity in clinical samples, aiding in the diagnosis of various diseases
Mechanism of Action
The mechanism of action of BZ-Gly-phe-arg-OH involves its interaction with the active site of proteolytic enzymes. The peptide substrate binds to the enzyme’s active site, where it undergoes hydrolysis. This reaction is facilitated by the enzyme’s catalytic triad, typically consisting of serine, histidine, and aspartate residues. The hydrolysis of the peptide bond results in the release of smaller peptide fragments, which can be quantified to determine enzyme activity .
Comparison with Similar Compounds
Similar Compounds
BZ-Gly-phe-lys-OH: Similar in structure but contains lysine instead of arginine.
BZ-Gly-phe-ala-OH: Contains alanine instead of arginine.
BZ-Gly-phe-tyr-OH: Contains tyrosine instead of arginine.
Uniqueness
BZ-Gly-phe-arg-OH is unique due to the presence of arginine, which imparts specific binding properties and reactivity with proteolytic enzymes. The guanidinium group of arginine enhances the substrate’s interaction with the enzyme’s active site, making it a preferred substrate for studying enzymes that cleave at arginine residues .
Properties
IUPAC Name |
2-[[2-[(2-benzamidoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O5/c25-24(26)27-13-7-12-18(23(34)35)30-22(33)19(14-16-8-3-1-4-9-16)29-20(31)15-28-21(32)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,28,32)(H,29,31)(H,30,33)(H,34,35)(H4,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKRRZAUNABSCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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